![molecular formula C14H15ClN4O B2497071 N-cycloheptyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide CAS No. 1189445-24-6](/img/structure/B2497071.png)
N-cycloheptyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide
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Overview
Description
Indole is a bicyclic compound made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a cyclic amine with a six-membered ring. These structures are common in many bioactive compounds .
Chemical Reactions Analysis
The chemical reactions involving indole and piperidine derivatives can be quite diverse, depending on the functional groups present and the reaction conditions. For example, Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Scientific Research Applications
Therapeutic Applications in Schizophrenia
The compound has potential therapeutic applications in the treatment of schizophrenia. It’s been studied as a potential therapeutic application of H3-receptor inverse agonists .
Anticancer Applications
Piperidine derivatives, which include this compound, have been utilized in different ways as anticancer agents .
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents .
Antimalarial Applications
The compound has potential applications in the treatment of malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents .
Antihypertension Applications
The compound has potential applications in the treatment of hypertension .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents .
Anti-Alzheimer Applications
The compound has potential applications in the treatment of Alzheimer’s disease .
Mechanism of Action
Target of Action
The compound appears to contain a 1,2,3-triazole ring and a piperidine ring. Compounds with these structures often interact with various receptors in the body, such as G-protein coupled receptors or ion channels .
Mode of Action
The mode of action of such compounds can vary greatly depending on their exact structure and the target they interact with. For example, they could act as agonists, enhancing the activity of their target, or as antagonists, inhibiting the activity .
Biochemical Pathways
Again, the exact pathways affected would depend on the specific targets of the compound. Compounds with similar structures have been found to affect pathways related to neurotransmission, inflammation, and cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as the compound’s size, charge, and hydrophobicity can influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The cellular and molecular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an antagonist at a certain receptor, it could decrease the activity of cells that rely on that receptor .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound might be more effective at certain pH levels, or its efficacy might be reduced in the presence of certain other molecules .
Future Directions
properties
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-11-5-4-6-12(9-11)19-10-13(16-17-19)14(20)18-7-2-1-3-8-18/h4-6,9-10H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINXXPQGQDPFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide |
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